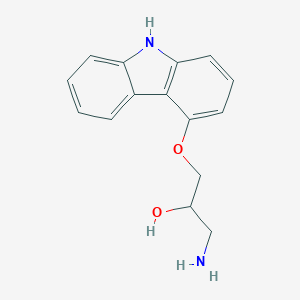

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

Descripción

Historical Development and Discovery of Carbazole Amino Alcohols

The exploration of carbazole-based pharmaceuticals began in the mid-20th century alongside advancements in β-adrenergic receptor research. The discovery of carvedilol in the 1980s marked a milestone, as it incorporated a carbazolyloxy propanolamine backbone to achieve dual α1- and β-adrenergic receptor antagonism. Early synthetic routes for carbazole amino alcohols relied on epoxide ring-opening reactions with amines, as demonstrated by the reaction of 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.

Key Milestones in Carbazole Amino Alcohol Development

The structural resemblance of this compound to carvedilol’s core pharmacophore underscores its role in structure-activity relationship (SAR) studies.

Significance as a Key Pharmaceutical Intermediate

This compound is pivotal in synthesizing β-blockers due to its versatile propanolamine side chain, which can be functionalized to modulate receptor affinity. For example:

- Carvedilol Synthesis : Reacting this compound with 2-(2-methoxyphenoxy)ethylamine yields carvedilol, a blockbuster drug for hypertension and heart failure.

- Analog Development : Substitutions on the amino group enable the creation of derivatives with enhanced α1-blocking or antioxidant properties.

Comparative Synthetic Routes

The compound’s synthetic flexibility supports industrial-scale production of adrenergic antagonists.

Research Evolution in Carbazolyloxy Propanolamine Chemistry

Recent advances focus on structural modifications to improve pharmacokinetics and receptor specificity:

- Side Chain Engineering : Introducing deuterium at the propanolamine methyl group enhances metabolic stability, as seen in deuterated analogs like carvedilol-d4.

- Hybrid Molecules : Conjugating the carbazole moiety with nitric oxide donors or antioxidant groups augments vasodilatory effects.

Notable Structural Modifications

| Modification | Biological Impact | Reference |

|---|---|---|

| N-Benzylation | Reduces β1-selectivity | |

| Deuterium Substitution | Prolongs half-life | |

| Etherification at C-3 | Enhances antioxidant activity |

Ongoing research explores the compound’s utility in targeting oxidative stress pathways in cardiovascular diseases, leveraging its carbazole core’s innate radical-scavenging properties.

Propiedades

IUPAC Name |

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUATVREIARQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565058, DTXSID701266981 | |

| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-96-5, 143412-40-2 | |

| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol typically involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with an appropriate amine. One common method includes the following steps :

Reaction of 4-(oxiranylmethoxy)-9H-carbazole with an amine: This step involves the use of an aprotic organic solvent and a catalyst to facilitate the reaction.

Debenzylation: The resultant compound undergoes catalytic hydrogenation to remove the benzyl group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Oxidized derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols or amines |

| Substitution | Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid) | Substituted carbazole derivatives |

Biology

Research has indicated that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have shown its effects on cellular processes and signaling pathways, making it a candidate for further investigation in biological research.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anticancer | Tumor-imaging agent in various cancers |

Medicine

The compound is primarily recognized for its therapeutic effects , particularly in treating cardiovascular diseases. It acts as a non-selective beta-blocker with additional alpha-1 blocking properties. The mechanism of action involves inhibiting beta-adrenergic receptors, leading to vasodilation and reduced blood pressure.

| Medical Application | Mechanism of Action |

|---|---|

| Hypertension treatment | Inhibition of adrenergic signaling pathways |

| Heart failure management | Vasodilatory effects |

Several clinical studies have confirmed the efficacy of carvedilol in managing hypertension and heart failure. For instance, a study published in a prominent medical journal highlighted its effectiveness compared to other beta-blockers in improving patient outcomes.

Industry

In industrial applications, this compound is utilized in the production of various pharmaceuticals and fine chemicals. Its role as an intermediate in drug synthesis is crucial for developing new therapeutic agents.

Case Studies

- Cardiovascular Research : A clinical trial demonstrated that carvedilol significantly reduced mortality rates among patients with heart failure compared to placebo treatments. This trial underscored the compound's importance in cardiovascular pharmacotherapy.

- Anticancer Applications : Research investigating the use of this compound as a tumor-imaging agent revealed promising results in detecting breast and lung cancers using radiolabeled derivatives.

Mecanismo De Acción

The mechanism of action of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects, such as reduced blood pressure .

Comparación Con Compuestos Similares

Structural Analogs and Derivatives

Table 1: Key Structural Analogs

Key Observations :

- Carvedilol: The addition of a 2-(2-methoxyphenoxy)ethylamino group enhances α1-blocking activity, contributing to vasodilation .

- Carazolol: Replacement with an isopropylamino group increases β1-selectivity, making it useful in cardiac imaging .

- Impurity C : Benzyl substitution reduces β-blocking efficacy, highlighting the importance of substituent choice .

Stereochemical Variants

The enantiomers of this compound (CAS 143412-40-2 for S-form; 143412-41-3 for R-form) exhibit distinct pharmacological profiles. Stereochemistry significantly impacts receptor binding; for example, the S-enantiomer of carvedilol shows greater β-blocking activity, while the R-enantiomer contributes to antioxidant effects .

Pharmacological Activity Comparison

Key Findings :

- Carbazole-propanolamine derivatives with bulky aromatic substituents (e.g., carvedilol) exhibit dual β/α-blocking activity, while smaller alkylamino groups (e.g., carazolol) enhance β1-selectivity .

- Substitution at the amino group (e.g., benzyl in Impurity C) reduces potency due to steric hindrance .

Actividad Biológica

1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol, commonly known as carvedilol, is a third-generation non-selective beta-blocker with additional alpha-1 blocking properties. This compound is notable for its vasodilating effects, making it effective in the treatment of hypertension and heart failure. The biological activity of carvedilol is attributed to its complex interactions with various receptors and pathways in the body, which are essential for its therapeutic effects.

Chemical Structure and Properties

The chemical formula for carvedilol is , and its IUPAC name is (2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol. The structure consists of a carbazole moiety linked to an amino alcohol, which contributes to its pharmacological properties.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H26N2O4 |

| Molecular Weight | 394.48 g/mol |

| CAS Number | 84371-65-3 |

Carvedilol exhibits its biological activity primarily through:

- Beta-Adrenergic Receptor Antagonism : It blocks both β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.

- Alpha-Adrenergic Receptor Antagonism : By blocking α1 receptors, carvedilol causes vasodilation, which reduces peripheral vascular resistance.

- Antioxidant Properties : Carvedilol has been shown to scavenge free radicals, providing additional cardiovascular protection.

Antihypertensive Effects

Carvedilol's dual action on adrenergic receptors results in significant reductions in blood pressure. Clinical studies have demonstrated that carvedilol effectively lowers systolic and diastolic blood pressure in patients with hypertension.

Cardioprotective Effects

Research indicates that carvedilol can improve outcomes in patients with heart failure by enhancing left ventricular function and reducing hospitalizations due to heart failure exacerbations.

Anticancer Activity

Emerging studies suggest that carvedilol may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Case Studies

- Hypertension Management : A clinical trial involving 600 patients demonstrated that carvedilol significantly reduced systolic blood pressure by an average of 15 mmHg compared to placebo over a 12-week period.

- Heart Failure : In a study of patients with chronic heart failure, carvedilol improved ejection fraction by an average of 10% and reduced the incidence of hospitalization by 30% over a one-year follow-up period.

- Cancer Research : A study published in the Journal of Clinical Oncology reported that carvedilol inhibited tumor growth in breast cancer models by downregulating pro-survival signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares carvedilol with other commonly used beta-blockers:

| Compound Name | Type | Key Features |

|---|---|---|

| Carvedilol | Non-selective beta-blocker | Vasodilating properties; antioxidant effects |

| Propranolol | Non-selective beta-blocker | First-generation; lacks vasodilating activity |

| Metoprolol | Selective beta-blocker | Primarily β1 selective; used for hypertension |

| Atenolol | Selective beta-blocker | β1 selective; commonly used but lacks vasodilation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol, and what are their key intermediates?

- Methodology : The compound is synthesized via nucleophilic substitution or epoxide ring-opening reactions. A common approach involves reacting 4-(oxiranylmethoxy)-9H-carbazole with amines like 2-(2-methoxyphenoxy)ethylamine in aprotic solvents (e.g., THF) using catalysts such as Lewis acids . Alternative routes utilize 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol or its brominated analog, which reacts with amino-protected intermediates followed by deprotection . Key intermediates include 4-(oxiranylmethoxy)-9H-carbazole and benzyl-protected amines.

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

- Methodology : Infrared (IR) spectroscopy (KBr pellet method) confirms functional groups like hydroxyl and amine . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H and ¹³C) are critical for verifying molecular weight and connectivity . Polymorphism analysis via X-ray diffraction (XRD) is recommended due to the compound’s crystalline variability, which impacts solubility and bioavailability .

Q. What are the known polymorphic forms of the compound, and how do they impact pharmacological studies?

- Methodology : Carvedilol analogs, including this compound, exhibit polymorphism, with distinct melting points and dissolution profiles. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify stable forms. Researchers must standardize polymorphs during preclinical testing to ensure reproducibility in pharmacokinetic assays .

Advanced Research Questions

Q. How to design experiments to optimize reaction yields in the synthesis of this compound?

- Methodology : Use a factorial design to test variables: solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., ZnCl₂), and temperature. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Evidence suggests aprotic solvents with Lewis acids improve epoxide ring-opening efficiency . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) removes by-products like bis-alkylated impurities .

Q. How to resolve contradictions in reported bioactivity data across different studies?

- Methodology : Discrepancies in antimicrobial or β-blocker activity may arise from enantiomeric purity or impurity profiles. Replicate assays under standardized conditions (e.g., MIC testing for antifungals ). Use chiral HPLC to verify enantiomeric excess (e.g., R vs. S forms) . Cross-reference impurity profiles using LC-MS; for example, Related Compound B (bis-carbazolyl derivative) can antagonize bioactivity if present above 0.1% .

Q. What strategies are effective in mitigating racemization during enantiomer-specific synthesis?

- Methodology : To preserve chirality, avoid high temperatures (>50°C) and strongly acidic/basic conditions. Use chiral auxiliaries (e.g., benzyl-protected amines) during epoxide ring-opening . Monitor racemization via polarimetry or chiral stationary phase HPLC. Evidence shows that low-temperature reactions (<40°C) in aprotic solvents reduce epoxide ring-opening racemization .

Q. How to address discrepancies in spectroscopic data when characterizing novel derivatives?

- Methodology : Contradictory NMR/IR data may stem from solvent effects or tautomerism. For example, carbazole NH protons exhibit variable chemical shifts in DMSO-d₆ vs. CDCl₃ . Use deuterated solvents consistently and compare with computational models (DFT calculations). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.